molecular formula C10H13NO7 B1214286 Nicotinyl alcohol tartrate CAS No. 6164-87-0

Nicotinyl alcohol tartrate

Número de catálogo: B1214286
Número CAS: 6164-87-0
Peso molecular: 259.21 g/mol
Clave InChI: NPORIZAYKBQYLF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El tartrato de nicotinilo, también conocido como tartrato de alcohol de nicotinilo, es un derivado de la niacina que se utiliza principalmente como agente hipolipemiante y vasodilatador. Es conocido por su capacidad de causar rubor y potencialmente disminuir la presión arterial. Este compuesto aparece como un cristal que se disuelve fácilmente en agua y alcohol, y también es soluble en éter .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El tartrato de nicotinilo se sintetiza combinando alcohol de nicotinilo con ácido tartárico. La reacción típicamente implica disolver alcohol de nicotinilo en un solvente apropiado, como agua o alcohol, y luego agregar ácido tartárico. Luego, la mezcla se calienta para facilitar la reacción, lo que resulta en la formación de tartrato de nicotinilo .

Métodos de producción industrial

En entornos industriales, la producción de tartrato de nicotinilo sigue principios similares pero a mayor escala. El proceso implica un control preciso de las condiciones de reacción, incluida la temperatura, la presión y la concentración de los reactivos, para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

El tartrato de nicotinilo experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Principales productos formados

Aplicaciones Científicas De Investigación

Therapeutic Applications

  • Peripheral Vascular Diseases :
    • Nicotinyl alcohol tartrate has been primarily used to treat peripheral vascular diseases such as arteriosclerosis obliterans, Raynaud's disease, and thromboangiitis obliterans (Buerger's disease). Clinical studies have shown significant improvements in symptoms related to intermittent claudication and ulcer healing in patients treated with this compound .
    • A notable study involving over 200 patients indicated effective symptom relief over three years, particularly in improving blood flow and reducing pain associated with these conditions .
  • Hyperlipidemia :
    • The compound has been explored for its cholesterol-lowering effects. It acts similarly to nicotinic acid by reducing low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels .
    • Sustained-release formulations of nicotinic acid have been developed for nighttime dosing, showing promising results in lipid profile improvement without significant side effects on liver function .
  • Migraine Treatment :
    • Due to its vasodilatory properties, this compound has been investigated as a treatment option for migraines associated with vascular spasms. It aims to alleviate symptoms by improving cerebral blood flow during migraine attacks .

Study on Intermittent Claudication

A clinical trial published in The British Medical Journal examined the efficacy of this compound in patients suffering from intermittent claudication. Over a period of 12 weeks, patients receiving the compound showed marked improvements in walking distance and reduced pain during exertion compared to the control group .

Hyperlipidemia Management

In another study focused on hyperlipidemia management, patients treated with sustained-release nicotinic acid formulations demonstrated significant reductions in LDL cholesterol levels after eight weeks of treatment. The results indicated an average decrease of 25% in LDL levels alongside a corresponding increase in HDL levels .

Summary Table of Applications

ApplicationDescriptionEvidence Level
Peripheral Vascular DiseasesTreatment for conditions like arteriosclerosis obliterans and Raynaud's diseaseHigh
HyperlipidemiaReduces LDL cholesterol and triglycerides; increases HDL cholesterolModerate
MigraineAlleviates migraine symptoms through improved cerebral blood flowEmerging

Mecanismo De Acción

El tartrato de nicotinilo ejerce sus efectos principalmente a través de su acción como vasodilatador. Funciona relajando los músculos lisos de los vasos sanguíneos, lo que lleva a un aumento del flujo sanguíneo y una reducción de la presión arterial. El compuesto se dirige a los vasos sanguíneos periféricos y es particularmente eficaz en condiciones que implican espasmos vasculares .

Comparación Con Compuestos Similares

Compuestos similares

    Ácido nicotínico: Otro derivado de la niacina que se utiliza como agente hipolipemiante.

    Piridilcarbinol: Un compuesto relacionado con propiedades vasodilatadoras similares.

    Eniclobrato, Mepiroxol, Nicofibrato, Pantenicato: Otros derivados con diferentes aplicaciones terapéuticas.

Singularidad

El tartrato de nicotinilo es único en su combinación de efectos hipolipemiantes y vasodilatadores. A diferencia de otros derivados de la niacina, proporciona un efecto vasodilatador más duradero sin afectar significativamente la presión arterial .

Actividad Biológica

Nicotinyl alcohol tartrate, a derivative of nicotinic acid, is recognized for its biological activity primarily as a vasodilator and hypolipidemic agent . This compound has garnered attention in clinical settings for its potential therapeutic applications, particularly in peripheral vascular diseases and lipid regulation.

  • Molecular Formula : C10H13NO7
  • Molecular Weight : 259.21 g/mol
  • CAS Number : 6164-87-0
  • Solubility : Soluble in water and alcohol; melting range 147–148 ºC.

This compound acts primarily as a peripheral vasodilator , which means it helps to widen blood vessels in the periphery of the body. This action can lead to:

  • Flushing : A common side effect characterized by redness and warmth in the skin.
  • Decreased Blood Pressure : The compound may lower blood pressure by reducing vascular resistance.

The biological activity is attributed to its ability to inhibit lipolysis, thereby decreasing the formation of very-low-density lipoproteins (VLDL) in the liver. This reduction in VLDL can subsequently lower low-density lipoprotein (LDL) levels and shift LDL particles to larger, less atherogenic sizes, which is beneficial for cardiovascular health .

Clinical Applications

This compound has been studied for various clinical applications, including:

  • Peripheral Vascular Diseases : Effective in treating conditions such as arteriosclerosis obliterans and Raynaud's disease.
  • Ischemic Symptoms Relief : Used to alleviate symptoms associated with ischemia, including intermittent claudication .
  • Lipid Regulation : Demonstrated hypolipidemic effects through mechanisms that involve lipid metabolism modulation.

Case Studies

  • Fischer and Tebrock Study :
    • Conducted over three years with more than 200 patients.
    • Reported significant improvements in symptoms related to intermittent claudication and ulcer healing.
    • Patients experienced reduced pain and improved mobility .
  • Thermography Studies :
    • Investigated the regional blood flow effects of this compound.
    • Results indicated enhanced blood flow in treated areas, supporting its vasodilatory effects .

Side Effects and Precautions

While this compound is generally well-tolerated, some side effects have been documented:

  • Flushing : Commonly reported due to vasodilation.
  • Photosensitivity Reactions : Some patients may experience exaggerated sunburn reactions or photoallergic responses .
  • Gastrointestinal Disturbances : Nausea or discomfort may occur in some individuals.

Comparative Biological Activity Table

PropertyThis compoundOther Vasodilators
MechanismPeripheral vasodilationVaries (e.g., NO donors)
Lipid RegulationYesVaries
Common Side EffectsFlushing, photosensitivityHeadaches, hypotension
Clinical UsesPeripheral vascular diseasesHypertension management

Propiedades

IUPAC Name

2,3-dihydroxybutanedioic acid;pyridin-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.C4H6O6/c8-5-6-2-1-3-7-4-6;5-1(3(7)8)2(6)4(9)10/h1-4,8H,5H2;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPORIZAYKBQYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CO.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977232
Record name 2,3-Dihydroxybutanedioic acid--(pyridin-3-yl)methanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100-55-0, 6164-87-0
Record name Nicotinyl alcohol tartrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Danaden
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydroxybutanedioic acid--(pyridin-3-yl)methanol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nicotinyl alcohol tartrate
Reactant of Route 2
Nicotinyl alcohol tartrate
Reactant of Route 3
Nicotinyl alcohol tartrate
Reactant of Route 4
Nicotinyl alcohol tartrate
Reactant of Route 5
Reactant of Route 5
Nicotinyl alcohol tartrate
Reactant of Route 6
Nicotinyl alcohol tartrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.